molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No. B029826
CAS RN: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Patent
US05698581

Procedure details

27.5 g of sodium sulfite are dissolved in 300 ml of water, and a total of 35 g of 5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid is added, in portions, at 70° C., with a pH of 9-11 being maintained using 10N NaOH. The mixture is subsequently stirred at 70° C. for 2 h and then adjusted to pH=1 with HCl, after which the product is filtered off with suction. 41 g of colorless crystals are obtained.
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[Br:7][C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][C:9]=1S(Cl)(=O)=O.[OH-].[Na+].Cl>O>[Br:7][C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
being maintained
FILTRATION
Type
FILTRATION
Details
after which the product is filtered off with suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 172.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.